![molecular formula C11H14BrNS B1526822 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine CAS No. 1248501-25-8](/img/structure/B1526822.png)
2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine
Overview
Description
“2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . This particular compound also contains a 4-bromophenyl group and a sulfanyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, pyrrolidine derivatives in general are known to be involved in a variety of chemical reactions due to their versatile structure .Scientific Research Applications
Structural Diversity and Guest Inclusion Properties
Research on sulfur-bridged bis-pyridine ligands, similar in nature to the core structure of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine, has shown that these compounds can form metal complexes with diverse structures, including macrocycles, zigzags, helices, and rhomboids. The twisted structure and axial chirality of these ligands contribute to their structural diversity and guest inclusion properties, indicating potential applications in materials science and coordination chemistry (Horikoshi & Mochida, 2006).
Versatility in Drug Discovery
Pyrrolidine, a core component of this compound, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. This versatility facilitates the design of new pyrrolidine compounds with diverse biological profiles, highlighting its importance in drug discovery processes (Li Petri et al., 2021).
Electrochemical Behavior in Flotation Processes
The electrochemical behavior of pyrite, a process relevant to the structural relatives of this compound, is crucial in sulfide flotation. Understanding the electrochemical interactions during flotation can inform the development of more efficient extraction and processing techniques for valuable minerals, indicating the compound's potential applications in mineral processing and environmental remediation (Moslemi & Gharabaghi, 2017).
Contributions to Analytical Chemistry
Compounds similar to this compound have been studied for their utility in analytical chemistry, particularly in the development of optical sensors. Pyrimidine derivatives, which share structural features with the compound , have been used as sensing materials due to their ability to form both coordination and hydrogen bonds. This suggests potential applications in the development of new sensors for environmental monitoring, food safety, and biomedical diagnostics (Jindal & Kaur, 2021).
Future Directions
The future directions for “2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine” and similar compounds likely involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .
properties
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDADRRVBBPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



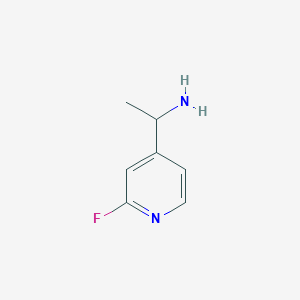
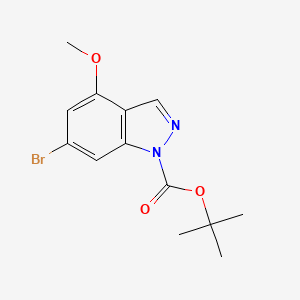

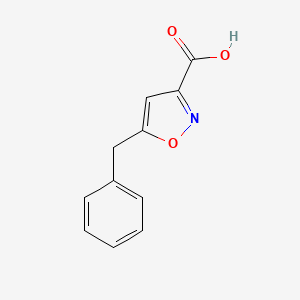
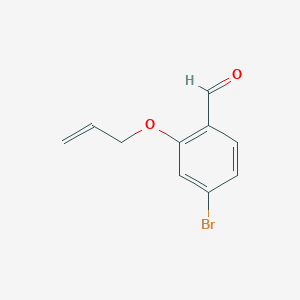
![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)
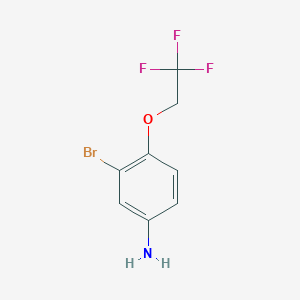


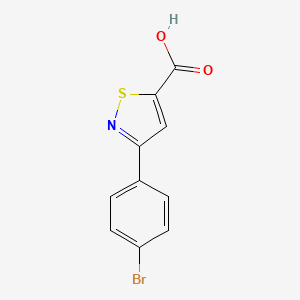
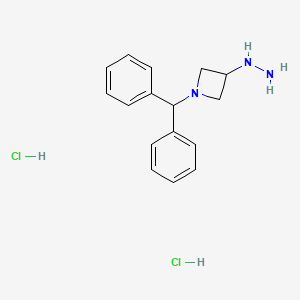
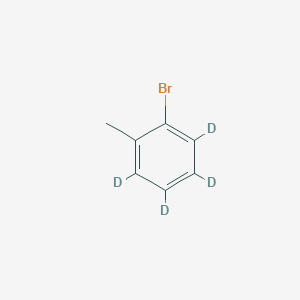
![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)
